molecular formula C16H15N B14698622 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole CAS No. 21064-52-8

8,9,10,11-Tetrahydro-7h-benzo[c]carbazole

Cat. No.: B14698622
CAS No.: 21064-52-8
M. Wt: 221.30 g/mol
InChI Key: FBIYLCTWYARPHI-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydro-7h-benzo[c]carbazole is an organic compound with a complex polycyclic structure. It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic properties. This compound is characterized by the presence of a nitrogen atom within its fused ring system, making it a significant molecule in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole typically involves multi-step organic reactions. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine intermediate. This intermediate undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole, which can then be further modified to produce the desired compound .

Industrial Production Methods

Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Selective crystallization from molten coal tar at high temperatures or low pressures is used to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

8,9,10,11-Tetrahydro-7h-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the aromatic ring .

Scientific Research Applications

8,9,10,11-Tetrahydro-7h-benzo[c]carbazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole involves its interaction with various molecular targets and pathways. The nitrogen atom in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to modulation of enzyme activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Carbazole: A simpler structure with similar aromatic properties.

    7H-Benzo[c]carbazole: Another derivative with slight structural differences.

    8-Methyl-8,9,10,11-tetrahydro-7H-benzo[c]carbazole: A methylated version of the compound.

Uniqueness

8,9,10,11-Tetrahydro-7h-benzo[c]carbazole is unique due to its specific polycyclic structure and the presence of a nitrogen atom within the fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

21064-52-8

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

8,9,10,11-tetrahydro-7H-benzo[c]carbazole

InChI

InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-2,5-6,9-10,17H,3-4,7-8H2

InChI Key

FBIYLCTWYARPHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC4=CC=CC=C43

Origin of Product

United States

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